N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Brand Name: Vulcanchem
CAS No.: 1352999-82-6
VCID: VC2846362
InChI: InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-5-7(16-2)3-4-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
SMILES: CN(CC(=O)O)C1=NC2=C(S1)C=CC(=C2)OC
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1352999-82-6

Cat. No.: VC2846362

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine - 1352999-82-6

Specification

CAS No. 1352999-82-6
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name 2-[(5-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-5-7(16-2)3-4-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key OPMSKQDXINLAHZ-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=C(S1)C=CC(=C2)OC
Canonical SMILES CN(CC(=O)O)C1=NC2=C(S1)C=CC(=C2)OC

Introduction

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound classified as a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and material science. The compound is identified by the CAS number 1352999-82-6 and has a molecular formula of C11H12N2O3S, although some sources may slightly vary in molecular formula representation due to differences in structural interpretation .

Key Features

  • Molecular Structure: The compound features a benzothiazole ring system attached to an N-methylglycine moiety.

  • Synthesis: It is synthesized through the reaction between 5-methoxy-1,3-benzothiazole and N-methylglycine under controlled conditions, often involving solvents and catalysts to enhance yield and purity.

Synthesis Process

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves a chemical reaction between 5-methoxy-1,3-benzothiazole and N-methylglycine. This process typically requires controlled conditions, including the use of appropriate solvents and catalysts to optimize the yield and purity of the final product.

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine may exert its effects by interacting with specific molecular targets within biological systems, such as enzymes or receptors. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Potential Applications

The ongoing research into this compound aims to explore its full potential in therapeutic applications and material innovations. Its unique structure and properties make it a subject of interest in various scientific fields.

Structural Analysis

The three-dimensional conformation of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its interactions with biological targets.

Chemical Reactions

The compound can participate in various chemical reactions, which are essential for modifying its structure to enhance its biological activity or develop new derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator